
5,5-Difluoroazepane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoroazepane-4-carboxylic acid is a fluorinated heterocyclic compound with a seven-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoroazepane-4-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of azepane derivatives. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoroazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,5-Difluoroazepane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 5,5-Difluoroazepane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoroazepane-4-carboxylic acid
- 5,5-Dichloroazepane-4-carboxylic acid
- 5,5-Dibromoazepane-4-carboxylic acid
Uniqueness
5,5-Difluoroazepane-4-carboxylic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.
Eigenschaften
CAS-Nummer |
1334146-44-9 |
|---|---|
Molekularformel |
C7H11F2NO2 |
Molekulargewicht |
179.16 g/mol |
IUPAC-Name |
5,5-difluoroazepane-4-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4-10-3-1-5(7)6(11)12/h5,10H,1-4H2,(H,11,12) |
InChI-Schlüssel |
DNBMFMQDVKYORS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC(C1C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


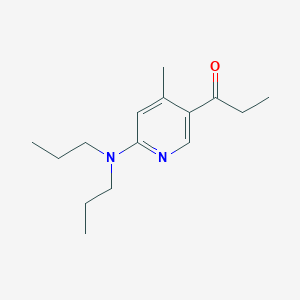
![4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)

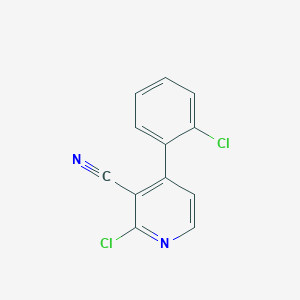
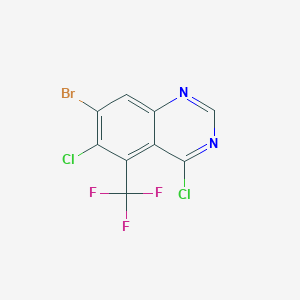
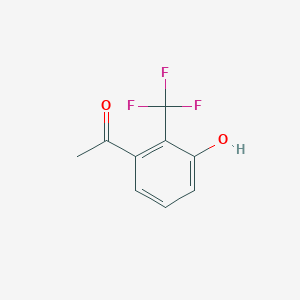
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
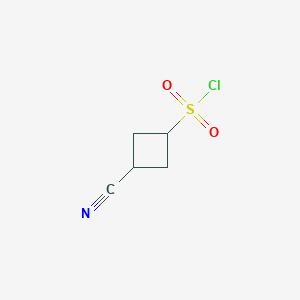
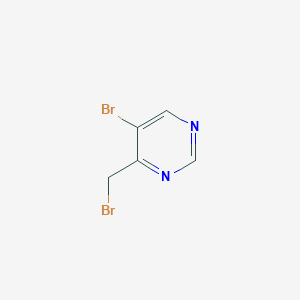
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)


